

# Meta-analysis of clinical trials on Gefarnate for gastritis treatment

Author: BenchChem Technical Support Team. Date: December 2025



## A Comparative Meta-Analysis of Gefarnate for Gastritis Treatment

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Gefarnate**'s performance in the treatment of gastritis with other therapeutic alternatives. The information is supported by experimental data from clinical trials to aid in research and development decisions.

### **Abstract**

**Gefarnate**, a mucosal protective agent, has been evaluated for its efficacy and safety in the management of gastritis. This meta-analysis synthesizes data from available clinical trials to compare **Gefarnate** with other gastritis treatments, including other mucosal protectants, proton pump inhibitors (PPIs), and H2 receptor antagonists. While direct meta-analyses are scarce, this guide draws from a key multicenter, randomized trial and other relevant studies to provide a comparative overview. The findings suggest **Gefarnate** is an effective option for improving endoscopic and histological outcomes in chronic erosive gastritis, primarily through its mechanism of enhancing mucosal defense.

### **Data Summary**

The following tables summarize the quantitative data from a pivotal clinical trial comparing **Gefarnate** with Sucralfate in patients with chronic erosive gastritis.



**Table 1: Comparison of Efficacy Endpoints between** 

**Gefarnate and Sucralfate** 

| Efficacy Endpoint                                    | Gefarnate (n=128) | Sucralfate (n=125) | P-value |
|------------------------------------------------------|-------------------|--------------------|---------|
| Effective Rate on Endoscopic Score                   | 72%               | 40.1%              | < 0.001 |
| Effective Rate on Dyspeptic Symptom Release          | 67%               | 39.3%              | < 0.001 |
| Histological Improvement (Chronic Inflammation)      | 57.7%             | 24.8%              | < 0.001 |
| Histological<br>Improvement (Active<br>Inflammation) | 36.4%             | 23.1%              | < 0.05  |

Data from a 6-week, multicenter, open, randomized trial in patients with chronic erosive gastritis with dyspeptic symptoms.[1][2][3]

# Comparative Performance Gefarnate vs. Sucralfate

In a multicenter, randomized trial, **Gefarnate** demonstrated a statistically significant superior efficacy compared to sucralfate in treating chronic erosive gastritis.[1][2] The effective rate of **Gefarnate** on endoscopic score and dyspeptic symptom release was markedly higher (72% and 67% respectively) than that of sucralfate (40.1% and 39.3% respectively). Furthermore, **Gefarnate** showed a greater effect in decreasing both chronic and active mucosal inflammation.

## Gefarnate vs. Proton Pump Inhibitors (PPIs) and H2 Receptor Antagonists

Direct comparative clinical trials between **Gefarnate** and PPIs or H2 receptor antagonists for gastritis were not identified in the conducted search. However, their distinct mechanisms of



action allow for a theoretical comparison.

- **Gefarnate**: Acts as a mucosal protective agent, enhancing the stomach's natural defense mechanisms by stimulating the production of mucus and prostaglandins. It does not directly suppress gastric acid.
- Proton Pump Inhibitors (PPIs): These agents, such as esomeprazole, work by irreversibly
  inhibiting the H+/K+ ATPase (the proton pump) in gastric parietal cells, leading to a profound
  and long-lasting reduction of gastric acid secretion.
- H2 Receptor Antagonists: Drugs like famotidine and ranitidine competitively block histamine at the H2 receptors of gastric parietal cells, which also results in reduced gastric acid secretion, though generally to a lesser extent than PPIs.

While PPIs and H2RAs are effective in reducing gastric acid, which is a key factor in many forms of gastritis, **Gefarnate**'s approach is to strengthen the mucosal barrier. This may offer a therapeutic advantage in gastritis where mucosal injury is prominent and not solely driven by acid hypersecretion.

## Experimental Protocols Clinical Trial of Gefarnate vs. Sucralfate

A multicenter, open, randomized, parallel-controlled clinical trial was conducted to compare the effects of **gefarnate** and sucralfate on erosive gastritis with dyspeptic symptoms.

- Participants: A total of 253 patients with dyspepsia and endoscopically confirmed erosive gastritis were enrolled from six centers.
- Intervention: Patients were randomly assigned to receive either 300 mg of gefarnate daily or 3 g of sucralfate daily for a duration of six weeks.
- Primary Endpoint: The primary outcome measured was the effective rate of each treatment on endoscopic erosion at the end of the six-week period.
- Secondary Endpoints: These included the release of dyspeptic symptoms and histological improvement of mucosal inflammation.



#### Assessments:

- Endoscopy: A modified Lanza scoring system was used to evaluate the severity of gastric erosion before and after treatment.
- Symptom Assessment: The severity of dyspeptic symptoms was graded on a scale.
- Histology: Biopsy samples were taken from the erosion area to evaluate chronic and active inflammation.
- Biomarkers: Mucosal levels of prostaglandins and myeloperoxidase were also assessed in a subset of patients.

# Visualizations Signaling Pathway of Gefarnate



Click to download full resolution via product page

Caption: Mechanism of action of **Gefarnate** in gastric mucosal protection.

### **Experimental Workflow for a Gastritis Clinical Trial**





Click to download full resolution via product page

Caption: A typical experimental workflow for a clinical trial in gastritis.



### Conclusion

Based on the available evidence, **Gefarnate** is a potent mucosal protective agent that offers significant advantages over sucralfate in the treatment of chronic erosive gastritis. Its efficacy in improving endoscopic appearance, alleviating symptoms, and reducing histological inflammation is well-documented in a key clinical trial. While direct comparative data against PPIs and H2 receptor antagonists are lacking, its distinct mechanism of enhancing mucosal defense presents it as a valuable therapeutic option, particularly for patients in whom acid suppression is not the sole therapeutic goal. Further head-to-head trials are warranted to definitively establish its position relative to acid-suppressing agents in the management of various forms of gastritis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Gastro-protecting effect of gefarnate on chronic erosive gastritis with dyspeptic symptoms
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mednexus.org [mednexus.org]
- To cite this document: BenchChem. [Meta-analysis of clinical trials on Gefarnate for gastritis treatment]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1671420#meta-analysis-of-clinical-trials-on-gefarnate-for-gastritis-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com